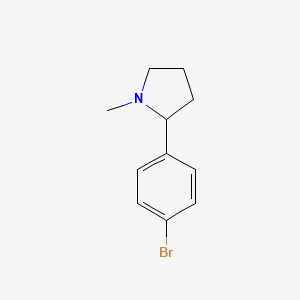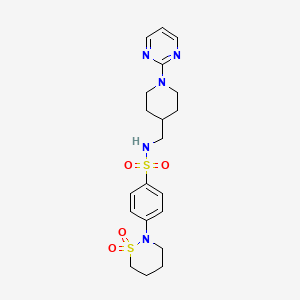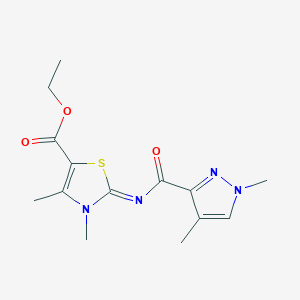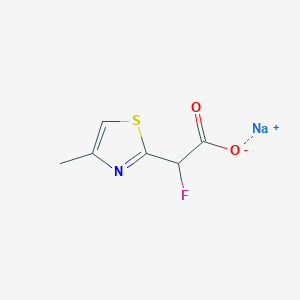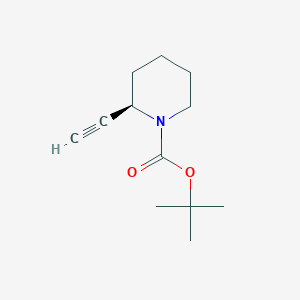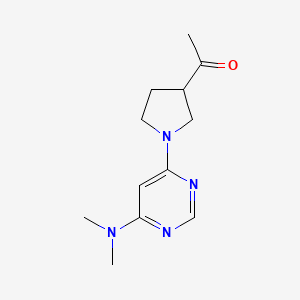
1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving several different functional groups and rings. The compound includes a pyrrolidin-2-one ring, a 1H-1,2,3-triazol-4-yl group, and a 2-(4-chlorophenoxy)acetyl group attached to an azetidin-3-yl group . The presence of these groups suggests that the compound may have interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including the compound , exhibit significant antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and protozoa. The compound’s unique structure may allow it to disrupt microbial cell membranes or inhibit essential enzymes, making it a potential candidate for novel antimicrobial agents .
Anticancer Potential
Imidazole-containing compounds have drawn attention in cancer research due to their ability to interfere with cell proliferation and apoptosis pathways. The compound’s triazole and imidazole moieties could play a role in inhibiting tumor growth or angiogenesis. Further studies are needed to explore its specific mechanisms and potential as an anticancer drug .
Anti-Inflammatory Effects
Imidazole derivatives often possess anti-inflammatory properties. Researchers have investigated their impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. The compound’s azetidinyl and triazole groups may contribute to its anti-inflammatory activity .
Antiviral Applications
Given the global importance of antiviral drugs, imidazole-based compounds have been explored for their potential against viral infections. The compound’s structure could interact with viral enzymes or receptors, inhibiting viral replication. However, more research is needed to validate its antiviral efficacy .
Metabolic Disorders
Imidazole derivatives have been studied for their effects on metabolic disorders such as diabetes and obesity. The compound’s pyrrolidinone ring may influence glucose metabolism or lipid homeostasis. Investigating its impact on insulin sensitivity and lipid profiles could provide valuable insights .
Neurological Disorders
Imidazole-containing compounds have shown promise in neuroprotection and neurodegenerative diseases. The compound’s triazole and azetidinyl groups might interact with neurotransmitter receptors or modulate oxidative stress pathways. Research in this area could reveal its potential for treating conditions like Alzheimer’s or Parkinson’s disease .
Cardiovascular Applications
The compound’s diverse functional groups make it interesting for cardiovascular research. Imidazole derivatives have been explored for their effects on blood pressure regulation, platelet aggregation, and endothelial function. Investigating its cardiovascular impact could lead to novel therapeutic strategies .
Drug Development
Finally, the compound serves as a valuable synthon for designing new drugs. Medicinal chemists can modify its structure to create analogs with specific properties. By optimizing its pharmacokinetics and pharmacodynamics, researchers may develop innovative therapies across various medical fields .
Propiedades
IUPAC Name |
1-[[1-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c19-13-3-5-16(6-4-13)27-12-18(26)23-10-15(11-23)24-9-14(20-21-24)8-22-7-1-2-17(22)25/h3-6,9,15H,1-2,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJAPGBFENADAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)
![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)
![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)
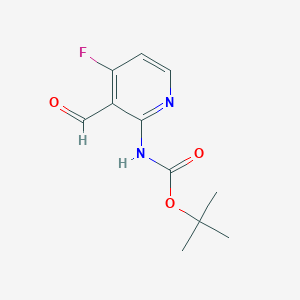
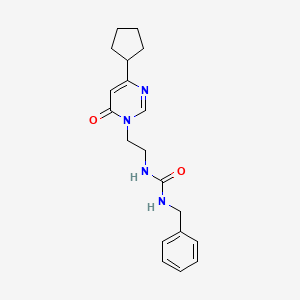
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)
